1,2-Bis(bromomethyl)tetrafluorobenzene

Physical Chemistry Process Chemistry Material Science

Researchers requiring a geometrically precise, fluorinated bifunctional electrophile for macrocycle construction or high-performance polymer crosslinking face limited ortho-substituted options. 1,2-Bis(bromomethyl)tetrafluorobenzene (CAS 13719-82-9) directly addresses this gap: • Ortho bromomethyl geometry enables strained macrocycles and cyclophanes unattainable with para-isomers; distinct ¹⁹F NMR signal enables real-time reaction monitoring • Four electron-withdrawing fluorine atoms enhance benzylic electrophilicity for efficient nucleophilic substitution • High density (2.032 g/cm³) and bp (252°C) impart superior thermal stability, chemical resistance, and hydrophobicity to derived polymers • Available in research to bulk quantities with consistent 98% purity

Molecular Formula C8H4Br2F4
Molecular Weight 335.92 g/mol
CAS No. 13719-82-9
Cat. No. B185477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(bromomethyl)tetrafluorobenzene
CAS13719-82-9
Molecular FormulaC8H4Br2F4
Molecular Weight335.92 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)F)F)CBr)Br
InChIInChI=1S/C8H4Br2F4/c9-1-3-4(2-10)6(12)8(14)7(13)5(3)11/h1-2H2
InChIKeyZPCASPAMMMTVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(bromomethyl)tetrafluorobenzene (CAS 13719-82-9): A High-Density Fluorinated Aromatic Building Block for Ortho-Directed Syntheses


1,2-Bis(bromomethyl)tetrafluorobenzene (CAS 13719-82-9) is a fluorinated aromatic compound belonging to the class of α,α′-dibromo-o-xylenes, distinguished by a fully fluorinated aromatic ring and two reactive bromomethyl groups positioned ortho to each other . With a molecular formula of C8H4Br2F4 and a molecular weight of 335.92 g/mol, it serves as a versatile bifunctional electrophile in organic synthesis . Its key differentiating physical properties include a high density of 2.032 g/cm³ and a boiling point of 252°C, which are directly attributable to its extensive fluorination .

1,2-Bis(bromomethyl)tetrafluorobenzene Substitution: Why the Ortho-Fluorinated Scaffold Prevents Simple Analog Replacement


Substituting 1,2-bis(bromomethyl)tetrafluorobenzene with a closely related analog, such as the non-fluorinated 1,2-bis(bromomethyl)benzene or the para-substituted 1,4-bis(bromomethyl)tetrafluorobenzene, is not a straightforward exchange due to profound differences in physical properties and chemical behavior. The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly alters the electron density, affecting the reactivity of the bromomethyl groups in nucleophilic substitution reactions . Furthermore, the ortho arrangement of the bromomethyl groups versus the para arrangement in the 1,4-isomer dictates the geometry of the resulting products, which is critical for applications in macrocycle synthesis and polymer crosslinking where precise spatial orientation is paramount. The substantial differences in density and boiling point between the fluorinated and non-fluorinated analogs directly impact handling, purification, and formulation in industrial settings . The quantitative evidence below confirms that these are not functionally interchangeable reagents.

Quantitative Differentiation Evidence for 1,2-Bis(bromomethyl)tetrafluorobenzene (CAS 13719-82-9) Procurement


Density and Boiling Point: Quantifying the Impact of Full Fluorination vs. Non-Fluorinated Analog

The 1,2-bis(bromomethyl)tetrafluorobenzene (ortho-tetrafluoro) exhibits a significantly higher density (2.032 g/cm³) and boiling point (252°C) compared to its non-fluorinated analog, 1,2-bis(bromomethyl)benzene (ortho-nonfluoro), which has a density of 1.96 g/mL at 25°C and a boiling point of 140°C at 20 mmHg . This 3.7% increase in density and 80% higher boiling point (at reduced pressure) are a direct consequence of the four fluorine atoms, which increase molecular weight and intermolecular interactions .

Physical Chemistry Process Chemistry Material Science

Isomeric Differentiation: Melting Point Divergence Between Ortho- and Para-Tetrafluorinated Bis(bromomethyl)benzenes

While the melting point of 1,2-bis(bromomethyl)tetrafluorobenzene (ortho-isomer) is not consistently reported in the literature, the 1,4-bis(bromomethyl)tetrafluorobenzene (para-isomer) exhibits a well-defined melting point of 88-90°C . This difference in physical state at room temperature is a direct result of the substitution pattern, with the ortho-isomer expected to have a lower melting point or exist as a liquid due to reduced symmetry and less efficient crystal packing compared to the para-isomer .

Organic Synthesis Crystallography Polymer Chemistry

Spectroscopic Signature: ¹⁹F NMR as a Unique Analytical Handle for Reaction Monitoring

The presence of four equivalent fluorine atoms in a symmetric tetrafluorobenzene ring provides a distinct and intense signal in ¹⁹F NMR spectroscopy, typically in the δ -110 to -150 ppm range, which is absent in non-fluorinated analogs [1]. This enables facile and quantitative monitoring of reactions and product purity without interference from common organic solvents or proton signals. In contrast, the non-fluorinated analog 1,2-bis(bromomethyl)benzene lacks this spectroscopic handle, requiring more complex ¹H NMR analysis in crowded spectral regions .

Analytical Chemistry Reaction Monitoring Quality Control

Optimal Application Scenarios for 1,2-Bis(bromomethyl)tetrafluorobenzene (CAS 13719-82-9) Based on Quantitative Evidence


Synthesis of Fluorinated Macrocycles and Cyclophanes Requiring Precise Ortho Geometry

The ortho arrangement of the two bromomethyl groups in 1,2-bis(bromomethyl)tetrafluorobenzene is essential for constructing strained macrocyclic structures and cyclophanes. Unlike its para-isomer, which yields linear or extended frameworks, the ortho-substitution pattern directs the formation of smaller, more rigid ring systems. This is critical for applications in host-guest chemistry and molecular recognition where cavity size and shape are key design parameters. The electron-withdrawing fluorine atoms further enhance the electrophilicity of the benzylic positions, facilitating efficient macrocyclization reactions [1].

Development of High-Performance Fluorinated Polymers and Crosslinking Agents

The high density (2.032 g/cm³) and boiling point (252°C) of 1,2-bis(bromomethyl)tetrafluorobenzene, a consequence of its extensive fluorination, make it a superior monomer for synthesizing high-performance polymers. Its incorporation into polymer backbones is expected to enhance thermal stability, chemical resistance, and hydrophobicity compared to polymers derived from the non-fluorinated analog (density 1.96 g/cm³, bp 140°C at 20 mmHg) [1]. The bifunctional nature of the compound allows it to act as a crosslinking agent, creating dense, fluorinated networks suitable for demanding applications such as gas separation membranes and durable coatings.

Facile Reaction Monitoring and Quality Control in Fluorine-Containing Syntheses

The distinct ¹⁹F NMR signal of the tetrafluorophenyl ring provides a unique and unambiguous spectroscopic handle for real-time reaction monitoring and final product purity assessment [1]. This is a significant advantage over non-fluorinated analogs, which rely on crowded ¹H NMR spectra for analysis. This feature enables faster optimization of synthetic routes, reduces analytical downtime, and provides higher confidence in product quality, which is particularly valuable in GMP manufacturing environments for advanced intermediates.

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